molecular formula C35H40N4O6 B1206866 N-Methylhematoporphyrin CAS No. 80603-53-8

N-Methylhematoporphyrin

Cat. No.: B1206866
CAS No.: 80603-53-8
M. Wt: 612.7 g/mol
InChI Key: XODXIWOIUCPYKF-UHFFFAOYSA-N
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Description

N-Methylhematoporphyrin is a methylated derivative of hematoporphyrin, a porphyrin compound historically linked to hemoglobin metabolism. Hematoporphyrin itself is a tetrapyrrole structure with hydroxyethyl and propionic acid side chains, derived from heme degradation. The methylation at the pyrrole nitrogen (N-methylation) alters its physicochemical properties, including solubility, stability, and interaction with biological systems. While hematoporphyrin has been studied for applications in photodynamic therapy (PDT) due to its light-activated reactivity, N-methylation may influence its pharmacokinetics and photodynamic efficiency .

Properties

CAS No.

80603-53-8

Molecular Formula

C35H40N4O6

Molecular Weight

612.7 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17,21-pentamethyl-23H-porphyrin-2-yl]propanoic acid

InChI

InChI=1S/C35H40N4O6/c1-16-22(8-10-32(42)43)27-14-31-23(9-11-33(44)45)17(2)30(39(31)7)15-29-35(21(6)41)19(4)26(38-29)13-28-34(20(5)40)18(3)25(37-28)12-24(16)36-27/h12-15,20-21,37,40-41H,8-11H2,1-7H3,(H,42,43)(H,44,45)

InChI Key

XODXIWOIUCPYKF-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C(=C3C)C(C)O)C(C)O

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C(=C3C)C(C)O)C(C)O

Synonyms

N-methylhematoporphyrin
N-methylhematoporphyrin disodium salt

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Porphyrin derivatives share structural similarities but exhibit distinct functional differences based on substituents and metal coordination. Below is a comparative analysis:

Structural and Functional Differences

Compound Key Features Applications/Limitations References
Hematoporphyrin Contains hydroxyethyl and propionic acid groups; iron-free. PDT precursor; moderate singlet oxygen generation.
N-Methylhematoporphyrin N-methylation reduces polarity; may enhance membrane permeability. Limited data; potential for modified PDT agents. Inferred
Mesoporphyrin One fewer oxygen atom than hematoporphyrin; structurally related to bilirubin. Used in enzyme inhibition studies.
Phylloporphyrin Derived from chlorophyll; structurally analogous to hematoporphyrin. Photosensitizer in plant-based studies.
Tetraaryltetrabenzoporphyrins Extended conjugation enhances light absorption and stability. High photostability; used in organic electronics.

Electronic and Photochemical Properties

  • Absorption Spectra : Hematoporphyrin exhibits a Soret band (~400 nm) and Q-bands (500–650 nm). N-Methylation may redshift these bands slightly due to altered electron density .
  • Singlet Oxygen Generation : Hematoporphyrin derivatives produce singlet oxygen (¹O₂) under light exposure, crucial for PDT. Methylation could reduce aggregation, improving ¹O₂ yield .
  • Stability : Tetraaryltetrabenzoporphyrins show superior photostability compared to hematoporphyrin derivatives, attributed to rigid aromatic substituents .

Research Findings and Gaps

  • Pharmacokinetics : this compound’s lipophilicity may enhance tissue penetration compared to hematoporphyrin, but empirical data are lacking.
  • Toxicity : Structural analogs like mesoporphyrin show low acute toxicity, suggesting this compound might share this profile .
  • Synthetic Challenges: Methylation of porphyrins requires precise conditions to avoid side reactions, as noted in studies on tetraaryltetrabenzoporphyrins .

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